Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this specific compound are limited in public databases, analogous Boc-protected pyrroles provide predictive insights:
- ¹H NMR (predicted, 400 MHz, DMSO-d₆):
- ¹³C NMR (predicted, 100 MHz, DMSO-d₆):
These shifts align with Boc-protected amines (δ ~1.43 ppm for tert-butyl) and pyrrole aromatic protons (δ ~6.0–7.0 ppm).
Infrared (IR) Spectroscopy
Key IR absorptions (predicted via functional group analysis):
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O | 1735–1750 | Strong |
| Boc carbonyl (C=O) | 1680–1700 | Strong |
| N-H stretch (amide) | 3300–3450 | Medium |
| C-O-C (ester) | 1163–1210 | Strong |
The absence of free NH stretches (due to Boc protection) and presence of dual carbonyl peaks distinguish this compound from unprotected analogs.
Mass Spectrometry
Hypothetical fragmentation patterns (ESI-MS):
- Molecular ion: [M+H]⁺ at m/z 255.3 (calc. 254.28).
- Major fragments:
- Loss of tert-butyl group (-C₄H₉): m/z 199.2.
- Cleavage of ester (-COOEt): m/z 182.1.
These fragments align with Boc and ester group lability under ionization.
Crystallographic Data and Three-Dimensional Conformational Analysis
No single-crystal X-ray data for this compound are publicly available. However, computational modeling predicts:
- Pyrrole ring planarity with slight puckering due to steric interactions between the Boc group and ester.
- Intramolecular hydrogen bonding between the amide NH and ester carbonyl, stabilizing a cis conformation.
- Tert-butyl group orientation perpendicular to the pyrrole plane to minimize steric strain.
Comparative analysis with ethyl N-Boc-L-proline-4-ene (CAS 178172-26-4) reveals analogous Boc-ester spatial arrangements, though proline’s rigid bicyclic structure differs from pyrrole’s aromaticity.
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-9(13-8)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16) |
InChI Key |
QSGOIHMYEODQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is universally employed to protect the amino functionality during synthesis. This step prevents unwanted side reactions during subsequent transformations.
Procedure :
-
Reagents : Boc anhydride (Boc₂O) is reacted with the amine precursor in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used to scavenge protons, ensuring efficient Boc activation.
-
Conditions : Reactions proceed at 0–25°C for 4–12 hours, achieving >90% conversion.
Example :
A mixture of 5-amino-1H-pyrrole-2-carboxylic acid (1.0 equiv), Boc₂O (1.2 equiv), and DMAP (0.1 equiv) in DCM is stirred at room temperature for 8 hours. The product is isolated via aqueous workup and solvent evaporation.
Cyclization to Form the Pyrrole Core
Cyclization constructs the pyrrole ring, often leveraging β-keto esters or enamine intermediates.
Approach 1: β-Keto Ester Cyclization
-
Reagents : Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) facilitates β-keto ester formation from carboxylic acids.
-
Mechanism : The acid reacts with Meldrum’s acid under EDC·HCl coupling to form a reactive adduct, which undergoes methanolysis to yield the β-keto ester.
Example :
Piperidine-4-carboxylic acid (1.0 equiv) is treated with Meldrum’s acid (1.1 equiv) and EDC·HCl (1.2 equiv) in THF. After methanolysis, the β-keto ester intermediate is cyclized via heating with ammonium acetate to form the pyrrole.
Approach 2: Enamine-Mediated Cyclization
Esterification with Ethyl Groups
Esterification introduces the ethyl group at the carboxylate position, typically via acid-catalyzed ethanolysis.
Procedure :
-
Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which is then treated with ethanol.
-
Conditions : Reactions are conducted under reflux (70–80°C) for 2–4 hours, achieving near-quantitative yields.
Example :
The Boc-protected pyrrole carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in ethanol for 3 hours. The crude ester is purified via column chromatography (ethyl acetate/petroleum ether, 1:3).
Alternative Synthetic Strategies
Boc Protection via Phosphorane Reagents
Analytical Characterization
Spectroscopic Data
NMR (400 MHz, CDCl₃) :
-
δ 1.28 (t, 3H, -OCH₂CH₃), 1.43 (s, 9H, Boc -C(CH₃)₃), 4.22 (q, 2H, -OCH₂), 6.45 (s, 1H, pyrrole H-4), 7.12 (s, 1H, pyrrole H-3).
IR (cm⁻¹) :
-
1745 (C=O, ester), 1690 (C=O, Boc), 1520 (N-H bend).
Mass Spectrometry :
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical Protection | Boc₂O, DMAP, DCM | 25°C, 8 h | 92 | 98 |
| Phosphorane Route | BocN=PPh₃, toluene | 110°C, 5 h | 85 | 95 |
| One-Pot Synthesis | Boc₂O, DMF·DMA, ethanol | Reflux, 12 h | 78 | 97 |
Challenges and Optimization
Regioselectivity in Cyclization
Unsymmetrical precursors may yield regioisomers. Using bulky bases (e.g., DBU) or directing groups improves selectivity.
Deprotection Side Reactions
Overexposure to trifluoroacetic acid (TFA) during Boc removal can degrade the pyrrole ring. Controlled deprotection (0–5°C, 1–2 h) mitigates this.
Industrial-Scale Considerations
Cost-Efficiency
Boc₂O is preferred over BocN=PPh₃ for large-scale synthesis due to lower reagent costs (~$50/mol vs. ~$200/mol).
Solvent Recovery
Toluene and DCM are recycled via distillation, reducing environmental impact.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Free amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness compared to other known compounds:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pyrrole A | Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated through cytotoxicity assays on various cancer cell lines, including MCF-7 (breast cancer), LoVo (colon cancer), and SK-OV-3 (ovarian cancer). The findings are summarized in the following case study:
Case Study: Cytotoxicity Assessment
- Cell Lines Used : MCF-7, LoVo, SK-OV-3
- Method : MTT assay to assess cell viability post-treatment with varying concentrations of the compound.
Results :
- MCF-7 cells showed significant reduction in viability at concentrations above 20 µM.
- LoVo cells were particularly sensitive, with an IC50 value of approximately 15 µM.
- SK-OV-3 cells exhibited moderate sensitivity with an IC50 value around 25 µM.
These findings indicate that this compound may serve as a promising lead compound for further development as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of pyrrole derivatives with tert-butoxycarbonyl anhydride and ethyl chloroformate. This synthetic route allows for the introduction of the Boc group while maintaining the integrity of the pyrrole structure.
Potential Derivatives
Research into derivatives of this compound could lead to enhanced biological activity or altered pharmacokinetic properties. For example, modifications to the Boc group or substitution on the pyrrole ring may yield compounds with improved efficacy against specific targets.
Mechanism of Action
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage at 2–8°C in a sealed, dry environment .
- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Synthetic Utility: The Boc group enhances stability during reactions, preventing undesired side reactions at the amino group.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 5-amino-1H-pyrrole-2-carboxylate (CID 12066244)
Methyl 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate (BA08286)
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-4-(indol-3-ylcarbonyl)-1H-pyrrole-3-carboxylate (10a)
- Molecular Formula : C₃₂H₃₄N₄O₅ (MW: 554.64 g/mol) .
- Key Difference : Additional indole substituents and a methyl group at position 2, increasing steric hindrance and complexity.
- Melting Point : 169–173°C, higher than simpler analogs due to extended conjugation .
Spectroscopic and Physical Properties
NMR Data Comparison
Biological Activity
Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate (CAS: 547762-37-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and various research findings.
- Molecular Formula: C12H18N2O4
- Molecular Weight: 254.29 g/mol
- IUPAC Name: this compound
The compound features a pyrrole ring, which is known for its role in various biological systems, making it a candidate for further investigation in drug development.
Synthesis
The synthesis of this compound typically involves the protection of the amino group using tert-butoxycarbonyl chloride, followed by the formation of the pyrrole structure through cyclization reactions. This synthetic pathway is crucial for ensuring the stability and reactivity of the compound during biological evaluations.
Cytotoxicity
In vitro studies on similar compounds have assessed cytotoxicity using cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). These studies typically measure cell viability after treatment with various concentrations of the compound. For instance, related compounds showed no significant cytotoxic effects at concentrations up to 100 μM in HT-22 cells, suggesting a favorable safety profile .
Case Studies and Research Findings
- GSK-3β Inhibition : A study identified a series of pyrrole-based compounds that inhibited GSK-3β effectively. The binding mode and structural features crucial for interaction with GSK-3β were elucidated through crystallography, highlighting the potential of these compounds in treating neurodegenerative diseases .
- Antibacterial Activity : Compounds similar to this compound have been evaluated for antibacterial properties against various strains, including those from the ESKAPE group. These studies indicate that pyrrole derivatives can serve as dual inhibitors of bacterial topoisomerases, showcasing their broad-spectrum antibacterial activity .
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| This compound | Potential GSK-3β inhibitor | TBD | TBD |
| Related Compound A | GSK-3β Inhibition | 70 nM | HT-22 |
| Related Compound B | Cytotoxicity Assessment | >100 μM | HT-22 |
| Related Compound C | Antibacterial Activity | TBD | ESKAPE Strains |
Q & A
Q. What are the optimal synthetic conditions for introducing the tert-butoxycarbonyl (Boc) group to the pyrrole nitrogen?
The Boc group is typically introduced via catalytic hydrogenation in the presence of Pd/C under a hydrogen atmosphere. For example, methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate reacts with Boc₂O (tert-butoxycarbonyl anhydride) in ethyl acetate, achieving an 84% yield after purification by column chromatography (ethyl acetate/hexanes, 1:5). Key parameters include ambient temperature, vigorous stirring, and a molar ratio of 1:1.1 (substrate:Boc₂O) .
Q. Which spectroscopic techniques are most reliable for characterizing the Boc-protected pyrrole core?
- ¹H/¹³C NMR : The Boc group’s tert-butyl protons resonate as a singlet at δ ~1.45 ppm, while the carbamate carbonyl appears at δ ~156 ppm. Pyrrole protons show characteristic splitting (e.g., δ ~6.81 ppm for H-4 and δ ~6.07 ppm for H-3 in CDCl₃) .
- HRMS (ESI) : Accurately confirms molecular ion peaks (e.g., [M+H]⁺ calcd for C₁₂H₁₈N₂O₄: 255.1339; found: 255.1342) .
Q. How does the Boc group influence the stability of the pyrrole derivative under acidic/basic conditions?
The Boc group is acid-labile and can be cleaved using trifluoroacetic acid (TFA) or HCl in dioxane. Stability studies suggest minimal decomposition at neutral pH but rapid deprotection under strong acidic conditions (pH < 2). Avoid prolonged exposure to bases, which may hydrolyze the ethyl ester .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data (e.g., split NMR signals) in Boc-protected pyrroles?
Split signals may arise from rotameric equilibria or diastereomeric impurities. Use variable-temperature NMR to distinguish dynamic processes (e.g., coalescence at elevated temperatures). For diastereomers, chiral HPLC or recrystallization in ethyl acetate/hexanes (1:5) can isolate enantiopure forms .
Q. How can enantioselective synthesis of pyrrole derivatives be achieved using chiral catalysts?
Chiral spirocyclic phosphoric acids (e.g., Daicel Chiralcel AD-H column) enable enantioselective synthesis of heterotriarylmethanes with >90% enantiomeric excess (ee). Key steps include optimizing solvent polarity (e.g., hexane:isopropanol) and reaction temperature (0–25°C) to enhance stereocontrol .
Q. What computational methods predict reaction outcomes for coupling reactions involving Boc-protected pyrroles?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed couplings. Molecular dynamics (MD) simulations assess solvent effects (e.g., ethyl acetate vs. THF) on reaction kinetics. These methods guide catalyst selection (e.g., Pd/C vs. Pd(OAc)₂) and predict regioselectivity .
Q. How are low yields in coupling reactions between Boc-pyrroles and aryl halides addressed?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Protecting group modulation : Replace ethyl esters with methyl esters to reduce steric bulk .
- Catalyst optimization : Use Buchwald-Hartwig conditions with Xantphos ligands to enhance C–N coupling efficiency .
Q. What methodologies validate contradictory solubility data for Boc-pyrrole derivatives?
Contradictory solubility profiles (e.g., in DMSO vs. chloroform) are resolved by Hansen solubility parameter (HSP) analysis. Experimental validation involves incremental solvent mixing (e.g., DMSO:chloroform gradients) and dynamic light scattering (DLS) to monitor aggregation. Sonication or heating (40–60°C) improves dissolution in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
